Ferrocene, ethyl-

概要

説明

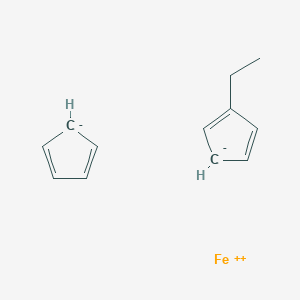

Ethyl-ferrocene (C$5$H$5$)Fe(C$5$H$4$-C$2$H$5$) is an organometallic compound derived from ferrocene, featuring an ethyl group (-C$2$H$5$) substituted on one cyclopentadienyl (Cp) ring. This modification imparts distinct physicochemical properties compared to unsubstituted ferrocene, such as altered solubility, redox behavior, and steric effects. Ethyl-ferrocene is synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions, with purification typically involving column chromatography or recrystallization . Its applications span materials science (e.g., solid propellants) and medicinal chemistry due to its redox activity and hydrophobic character .

準備方法

Synthetic Routes and Reaction Conditions

From Grignard Reagents: Ferrocene, ethyl- can be synthesized by reacting a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Another method involves the reaction of cyclopentadiene with sodium metal to form sodium cyclopentadienide.

Industrial Production Methods

Industrial production methods for ferrocene derivatives typically involve large-scale reactions using similar synthetic routes as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. Techniques such as recrystallization and column chromatography are often employed for purification .

化学反応の分析

Types of Reactions

Oxidation: Ferrocene, ethyl- can undergo oxidation reactions to form the corresponding ferrocenium cation.

Substitution: Electrophilic aromatic substitution reactions are common for ferrocene derivatives.

Common Reagents and Conditions

Oxidation: Ferric chloride, nitric acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acetic anhydride, phosphoric acid

Major Products Formed

Oxidation: Ferrocenium cation

Reduction: Ferrocene, ethyl-

Substitution: Acetylated ferrocene derivatives

科学的研究の応用

Materials Science

Conductive Polymers

Ethyl ferrocene is utilized in the development of conductive polymers due to its redox-active nature. These polymers can be engineered for applications in organic electronics, sensors, and energy storage devices. The incorporation of ethyl ferrocene into polymer matrices enhances their electrical conductivity and electrochemical stability, making them suitable for use in batteries and supercapacitors .

Nanocomposites

In materials science, ethyl ferrocene is also explored for creating nanocomposites. The unique electronic properties of ferrocene derivatives enable the design of materials with tailored magnetic and electronic characteristics. For instance, ethyl ferrocene can be integrated into nanostructured materials to improve their mechanical strength and thermal stability .

| Application | Description |

|---|---|

| Conductive Polymers | Enhances electrical conductivity in organic electronics and sensors |

| Nanocomposites | Improves mechanical strength and thermal stability in advanced materials |

Medicinal Chemistry

Anticancer Agents

Ethyl ferrocene has shown promising results as an anticancer agent. Research indicates that certain ferrocene derivatives exhibit cytotoxic effects against various cancer cell lines. Ethyl ferrocene's ability to induce oxidative stress in cancer cells has been linked to its potential as a therapeutic agent . Its low toxicity and favorable pharmacokinetic properties make it an attractive candidate for drug development.

Drug Delivery Systems

In drug delivery applications, ethyl ferrocene is being investigated for its role in targeted therapy. The compound can be conjugated with drug molecules to enhance their solubility and bioavailability. Furthermore, the redox properties of ethyl ferrocene allow for controlled release mechanisms, making it suitable for delivering therapeutic agents in a targeted manner .

Electrochemistry

Electrochemical Sensors

Ethyl ferrocene is widely used in the development of electrochemical sensors due to its reversible redox behavior. These sensors can detect various analytes, including glucose and heavy metals, with high sensitivity and selectivity. The incorporation of ethyl ferrocene into sensor designs enhances their performance by providing a stable electroactive interface .

Redox Flow Batteries

The compound's redox properties are also exploited in energy storage applications such as redox flow batteries. Ethyl ferrocene serves as a potential electrode material due to its high stability and efficient electron transfer capabilities, contributing to improved battery performance and longevity .

Catalysis

Organic Reactions

Ethyl ferrocene acts as a catalyst in various organic reactions, including oxidation and hydrogenation processes. Its ability to facilitate electron transfer makes it valuable in catalyzing reactions that require precise control over reaction conditions. Researchers are exploring its use in asymmetric catalysis to produce chiral compounds with high enantioselectivity .

| Application | Description |

|---|---|

| Electrochemical Sensors | High sensitivity for detecting glucose and heavy metals |

| Redox Flow Batteries | Serves as a stable electrode material for enhanced energy storage |

| Organic Reactions | Catalyzes oxidation and hydrogenation processes |

Case Study 1: Anticancer Properties

A study conducted by Brynes et al. demonstrated that ethyl ferrocene derivatives exhibited significant cytotoxicity against lymphocytic leukemia P-388 cells. The research highlighted the potential of these compounds in overcoming resistance mechanisms encountered with traditional platinum-based chemotherapy agents .

Case Study 2: Electrochemical Sensing

Research published by Oparina et al. focused on the development of an electrochemical sensor utilizing ethyl ferrocene for detecting dopamine levels in biological samples. The sensor demonstrated high selectivity and sensitivity, showcasing the practical applications of ethyl ferrocene in biomedical diagnostics .

作用機序

The mechanism of action of ferrocene, ethyl- involves its ability to undergo redox reactions. The compound can easily switch between its ferrocene and ferrocenium states, facilitating electron transfer processes. This redox behavior is crucial for its applications in catalysis and electrochemical sensing . In biological systems, the production of reactive oxygen species through Fenton catalysis plays a key role in its anticancer activity .

類似化合物との比較

Comparison with Structurally Similar Ferrocene Derivatives

Alkyl-Substituted Ferrocenes

Ethyl-ferrocene belongs to the mononuclear alkyl-ferrocene family, alongside butyl-ferrocene and octyl-ferrocene. Key differences arise in their physical properties and performance in applications:

- Refractive Index : Ethyl-ferrocene exhibits a higher refractive index than longer alkyl-chain derivatives due to reduced electron delocalization damping by the shorter ethyl group .

- Catalytic Efficiency : In solid propellants, ethyl-ferrocene shows superior burn-rate enhancement compared to butyl- and octyl-ferrocene, attributed to optimal volatility and thermal stability .

Functionalized Ferrocene Derivatives

2.2.1 Acetylferrocene

Acetylferrocene ((C$5$H$5$)Fe(C$5$H$4$-COCH$3$)) replaces the ethyl group with an acetyl (-COCH$3$) moiety. Differences include:

- SCE) than ethyl-ferrocene (+0.45 V) due to electron-withdrawing effects of the acetyl group .

- Biological Activity : Acetylferrocene derivatives exhibit anticancer activity (e.g., IC${50}$ = 8.2 μM against MCF-7 cells), whereas ethyl-ferrocene hybrids like 1,2,4-trioxane-ferrocene show antimalarial potency (IC${50}$ = 0.12 μM against Plasmodium falciparum) .

2.2.2 Sulfonyl-Ferrocene Derivatives

1,1′-Bis(sulfonyl)ferrocene derivatives (e.g., (C$5$H$4$-SO$2$R)$2$Fe) contrast with ethyl-ferrocene in:

- Synthesis : Sulfonyl groups are introduced via sulfonation of ferrocene, requiring harsh conditions (e.g., chlorosulfonic acid), unlike the milder alkylation for ethyl-ferrocene .

- Applications : Sulfonyl derivatives are used in anion recognition, while ethyl-ferrocene’s hydrophobicity favors fuel additives .

Dinuclear and Heterocyclic Ferrocene Compounds

2.3.1 Dinuclear Ethyl-Ferrocene Derivatives

Compounds like 2,2′-(ethylferrocene)propane feature two ferrocene units linked by an ethyl-bridged spacer. Key distinctions from mononuclear ethyl-ferrocene:

- Redox Properties : Dinuclear derivatives display two distinct oxidation waves (ΔE = 0.15 V), indicating electronic communication between iron centers .

- Thermal Stability : Dinuclear structures degrade at higher temperatures (~300°C vs. 220°C for ethyl-ferrocene), making them suitable for high-temperature propellants .

2.3.2 Purine-Ferrocene Hybrids

Ethyl-ferrocene’s purine derivatives (e.g., 6-chloro-9-[1-(ethylferrocenyl)methyl]-9H-purine) demonstrate:

- Anticancer Activity: IC$_{50}$ values of 2.1–4.5 μM against leukemia cells, outperforming non-alkylated ferrocene-purine hybrids .

- Pharmacokinetics : Ethyl substitution enhances lipophilicity, improving blood-brain barrier penetration compared to methyl analogs .

生物活性

Ethyl ferrocene, a derivative of the well-known organometallic compound ferrocene, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of ethyl ferrocene, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

Overview of Ethyl Ferrocene

Ethyl ferrocene consists of an ethyl group attached to the ferrocene structure, which is composed of two cyclopentadienyl rings sandwiching a central iron atom. This unique structure imparts specific electronic properties that enhance its biological activity. The compound exhibits significant redox behavior, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of ethyl ferrocene is primarily attributed to its ability to produce reactive oxygen species (ROS) through Fenton-like reactions. These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells. Additionally, ethyl ferrocene can interact with cellular pathways that regulate cell proliferation and survival.

Key Mechanisms:

- Reactive Oxygen Species Generation : Ethyl ferrocene can catalyze the formation of hydroxyl radicals (), which are highly reactive and can damage cellular components.

- Antitumor Activity : Studies have shown that ethyl ferrocene derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : Ethyl ferrocene has demonstrated efficacy against bacterial and fungal strains, potentially offering a new avenue for antimicrobial therapy.

Research Findings and Case Studies

Recent studies have elucidated the biological activity of ethyl ferrocene through various experimental approaches:

-

Anticancer Studies :

- A study reported that ethyl ferrocene derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were found to be lower than those of traditional chemotherapeutics, suggesting enhanced efficacy .

- Another investigation highlighted the use of ethyl ferrocene conjugates with flavonoids, which exhibited synergistic effects in inhibiting tumor growth by targeting multiple pathways involved in cancer progression .

-

Antimicrobial Activity :

- Ethyl ferrocene demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays indicated that it could inhibit bacterial growth at concentrations as low as 10 µM .

- Its antifungal properties were also assessed, revealing effectiveness against common fungal pathogens such as Candida albicans .

Table 1: Biological Activity of Ethyl Ferrocene Derivatives

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl Ferrocene | MCF-7 | 15 | Induces ROS production |

| Ethyl Ferrocene-Flavonoid | A549 | 12 | Synergistic inhibition |

| Ferroquine (ferrocene derivative) | Plasmodium falciparum | 0.01 | Antimalarial via ROS generation |

| Ethyl Ferrocene Conjugate | EAT Tumor Cells | 25 | Apoptosis induction |

Table 2: Antimicrobial Efficacy of Ethyl Ferrocene

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 10 |

| Candida albicans | 5 |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing ethyl ferrocene derivatives with high purity?

Ethyl ferrocene derivatives, such as ethyl ferrocene propiolate, are synthesized via palladium-catalyzed carbonylation reactions. Optimal conditions include 5 mol% PdCl₂ as the catalyst, 4 mol% CuI as a co-catalyst, and K₂CO₃ as a base, with reflux for 2 hours . Post-synthesis, purification via column chromatography (using a 70:30 petroleum ether/ethyl acetate solvent ratio) and characterization via ¹H NMR, ¹³C NMR, IR, and HR-ESI-MS ensure structural validation .

Q. How can researchers distinguish between mono- and di-substituted ethyl ferrocene derivatives during characterization?

Thin-layer chromatography (TLC) with a 70:30 petroleum ether/ethyl acetate solvent system effectively separates mono- and di-acetylated ferrocene derivatives. IR spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for acetyl groups), while ¹H NMR quantifies substitution patterns via cyclopentadienyl proton splitting .

Q. What are the key considerations for ensuring reproducibility in ethyl ferrocene synthesis?

Documenting catalyst ratios, reaction times, and solvent systems is critical. For example, deviations in PdCl₂ or CuI concentrations beyond 5 mol% and 4 mol%, respectively, reduce yields . Raw data (e.g., TLC results, NMR spectra) should be archived in appendices to support replication .

Advanced Research Questions

Q. How does the photochemical efficiency of ethyl ferrocene vary across gas, condensed, and adsorbed phases in photodetectors?

Ethyl ferrocene’s photoresponse is phase-dependent. In gas-phase detectors, its sensitivity to BaF₂ fast emission is 1.5× lower than TMAE vapor. Adsorbed/condensed layers show 4–10× lower efficiency due to electron scattering at interfaces. Optimization involves adjusting layer thickness (<100 nm) and using inert gas environments to minimize oxidation .

Q. What methodologies resolve contradictions between experimental and computational data on ethyl ferrocene’s electronic properties?

Discrepancies in redox potentials or UV-Vis absorption peaks may arise from solvent effects or DFT functional limitations. Validate computational models by comparing results across multiple solvents (e.g., acetonitrile vs. toluene) and benchmarking against cyclic voltammetry data .

Q. How can researchers design experiments to probe ethyl ferrocene’s role in electron-transfer mechanisms?

Electrochemical impedance spectroscopy (EIS) and spectroelectrochemistry (UV-Vis-NIR under applied potentials) quantify charge-transfer kinetics. For example, EIS can reveal interfacial resistance changes in ethyl ferrocene-modified electrodes, while spectroelectrochemistry tracks ligand-centered redox transitions .

Q. What strategies improve the stability of ethyl ferrocene in catalytic applications under oxidative conditions?

Encapsulation in mesoporous silica or covalent grafting to graphene oxide enhances stability. Accelerated aging tests (e.g., exposure to O₂ at 60°C for 72 hours) coupled with XPS analysis monitor Fe²⁺/Fe³⁺ oxidation states and guide material design .

Q. Methodological Guidelines

- Data Analysis : Use multivariate regression to correlate synthesis parameters (e.g., catalyst loading, temperature) with yield/purity. Report confidence intervals for statistical significance .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., fume hood use for volatile ferrocene derivatives) and disclose conflicts of interest in publications .

- Literature Review : Prioritize primary sources (e.g., Chemical Society Journal, Izvestiya Akademii Nauk SSSR) over databases like SciFinder to avoid biased or incomplete datasets .

特性

CAS番号 |

1273-89-8 |

|---|---|

分子式 |

C12H24Fe |

分子量 |

224.16 g/mol |

IUPAC名 |

cyclopentane;ethylcyclopentane;iron |

InChI |

InChI=1S/C7H14.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h7H,2-6H2,1H3;1-5H2; |

InChIキー |

ZZEKMOWSYYKILA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

正規SMILES |

CCC1CCCC1.C1CCCC1.[Fe] |

Key on ui other cas no. |

1273-89-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。